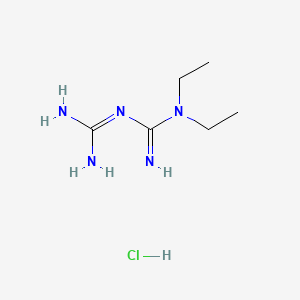
Cholest-5-ene-3alpha,4alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-ene-3alpha,4alpha-diol is a chemical compound with the molecular formula C27H46O2 It is a derivative of cholesterol and is characterized by the presence of hydroxyl groups at the 3alpha and 4alpha positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3alpha,4alpha-diol typically involves the hydroxylation of cholesterol. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions must be carefully controlled to ensure selective hydroxylation at the 3alpha and 4alpha positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-ene-3alpha,4alpha-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 can yield cholest-5-ene-3,4-dione, while reduction with NaBH4 can produce this compound.
Applications De Recherche Scientifique
Cholest-5-ene-3alpha,4alpha-diol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various steroids and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of cosmetics and other personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of Cholest-5-ene-3alpha,4alpha-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups at the 3alpha and 4alpha positions allow it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-5-ene-3beta,4beta-diol: Similar in structure but with hydroxyl groups at the 3beta and 4beta positions.
Cholest-5-ene-3alpha,4beta-diol: Differing in the stereochemistry of the hydroxyl groups.
Cholest-5-ene-3beta,4alpha-diol: Another stereoisomer with different biological properties.
Uniqueness
Cholest-5-ene-3alpha,4alpha-diol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its isomers. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3R,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25+,26-,27-/m1/s1 |
Clé InChI |
CZDKQKOAHAICSF-BAIBJHRJSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@H]4O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


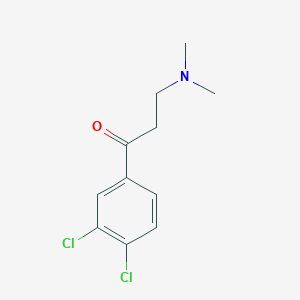

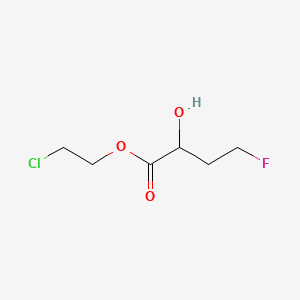
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
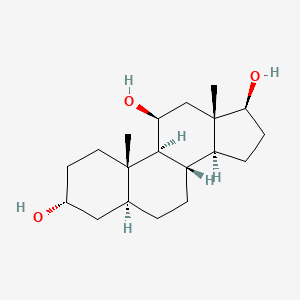
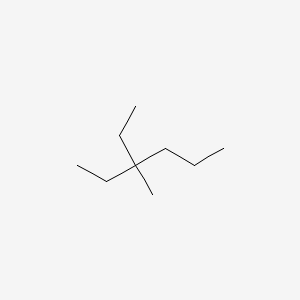
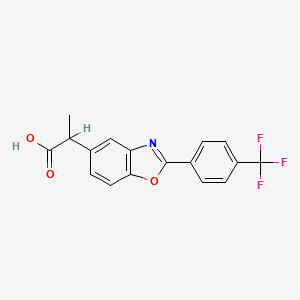
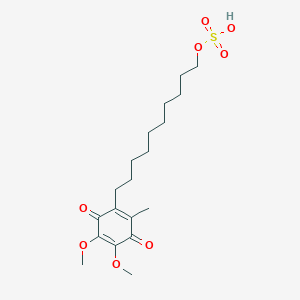
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
